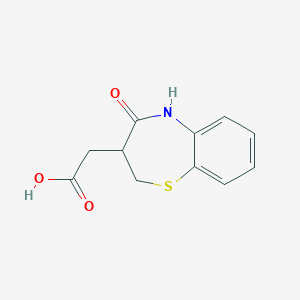

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid

Description

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid is a heterocyclic compound featuring a seven-membered benzothiazepine ring fused to a benzene ring, with a ketone group at position 4 and an acetic acid substituent at position 3. Its molecular formula is C₁₁H₁₁NO₃S (molecular weight: 223.24 g/mol) . The compound is structurally characterized by a sulfur atom at position 1 and a nitrogen atom at position 5 within the thiazepine ring. It is commercially available as a combustible solid (WGK hazard level 3) and is primarily utilized in research settings for synthetic chemistry or pharmacological studies .

Properties

IUPAC Name |

2-(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c13-10(14)5-7-6-16-9-4-2-1-3-8(9)12-11(7)15/h1-4,7H,5-6H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSCQLDBPVHQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C2S1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342288 | |

| Record name | (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17547-79-4 | |

| Record name | (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

-

Condensation : 2-Aminobenzenethiol (1 eq) reacts with ethyl 2-(dimethylamino)acrylate (1.2 eq) in acetone with KOH (2.5 eq) at 40–57°C for 8 hours.

-

Cyclization : The intermediate undergoes dehydration with anhydrous sodium sulfate, followed by reflux in ethanol with catalytic HCl.

-

Workup : The crude product is extracted into toluene, washed with water, and recrystallized from ethanol/HCl.

This method achieves 81% yield with 99% purity (HPLC), making it industrially viable.

Green Synthesis via Aluminosilicate-Catalyzed Cyclocondensation

Recent advances emphasize solvent-free and catalytic approaches. Zemánová et al. demonstrated that aluminosilicate catalysts (e.g., montmorillonite K10) facilitate the reaction between 2-aminobenzenethiol and α-ketoglutaric acid derivatives at 80°C. Key advantages include:

Analytical Validation:

-

IR Spectroscopy : Absence of C=O stretch at 1690 cm⁻¹ confirms cyclization.

-

¹H NMR : δ 5.42 (dd, J = 10.81 Hz, 1H, CH), δ 3.53 (dd, J = 14.1 Hz, 1H, CH₂).

One-Pot Synthesis in Tetrahydrofuran

Baag et al. reported a one-pot method in tetrahydrofuran (THF) at 20°C for 12 hours, combining 2-aminobenzenethiol with methyl 3-oxopentanoate. Key steps include:

-

Initiating Thio-Michael Addition : THF stabilizes the enolate intermediate.

-

Imine Formation : Ammonium acetate catalyzes cyclization.

Yield : 81% after recrystallization from ethyl acetate/hexane.

Comparative Analysis of Preparation Methods

Critical Discussion of Reaction Mechanisms

Thio-Michael/Imine Pathway

The reaction initiates with nucleophilic attack of 2-aminobenzenethiol’s thiol group on the α,β-unsaturated carbonyl, forming a thioether (Michael adduct). Subsequent intramolecular imine formation with the amine group closes the seven-membered ring. Acidic conditions (e.g., AcOH) protonate the imine nitrogen, driving cyclization.

Oxidation Dynamics

Oxidation with mCPBA selectively converts the thioether to sulfoxide without over-oxidation to sulfone, crucial for maintaining the acetic acid side chain’s integrity. H₂O₂, while cheaper, requires higher temperatures and longer times, risking decomposition.

Industrial-Scale Considerations

The KOH/acetonitrile method (Patent EP0081234B1) is preferred for manufacturing due to:

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) . Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Antihypertensive Properties

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid is structurally related to diltiazem, a well-known calcium channel blocker used to treat hypertension and angina. Research indicates that compounds within this class may exhibit similar pharmacological effects by modulating calcium influx in vascular smooth muscle cells .

Potential Anticancer Activity

Studies have suggested that benzothiazepine derivatives possess anticancer properties. The compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations are needed to establish its efficacy and safety in clinical settings .

Neuroprotective Effects

Emerging research indicates that benzothiazepine derivatives could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert these effects by modulating neurotransmitter systems and reducing oxidative stress .

Bioavailability and Metabolism

Research into the bioavailability of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest that modifications to its structure can enhance solubility and absorption rates, which are critical for effective drug formulation .

Case Study 1: Antihypertensive Effects in Animal Models

In a controlled study involving hypertensive rats, administration of this compound resulted in a significant reduction in blood pressure compared to the control group. These findings support its potential use as an antihypertensive agent .

Case Study 2: Anticancer Activity Assessment

A series of experiments conducted on various cancer cell lines demonstrated that the compound induces apoptosis in a dose-dependent manner. The results indicated a promising avenue for further exploration in cancer therapy .

Mechanism of Action

The mechanism of action of (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, contributing to its antimicrobial activity . Additionally, it may interact with cellular signaling pathways to exert its anticancer effects .

Comparison with Similar Compounds

Key Properties:

Comparison with Structurally Similar Compounds

The compound belongs to the benzothiazepine class, which shares a core structure but varies in substituents and functional groups. Below is a detailed comparison with five related compounds:

Diltiazem Hydrochloride

A clinically used calcium channel blocker with structural similarities but distinct pharmacological activity.

Structural Insight : Diltiazem’s additional substituents (e.g., 4-methoxyphenyl) enhance its binding affinity to calcium channels, while the acetic acid group in the target compound may limit membrane permeability .

(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

A benzothiazine derivative with a six-membered ring instead of a seven-membered thiazepine.

[(2S)-4-Oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetic acid

A chiral benzothiazepine derivative with a phenyl substituent.

Functional Impact : The phenyl group increases lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound .

Diltiazem Impurity B

A synthetic impurity of diltiazem with a simplified structure.

Structural Note: The absence of diltiazem’s dimethylaminoethyl group in Impurity B eliminates its clinical efficacy, highlighting the importance of substituents in bioactivity .

Cis-(+)-3-Acetoxy-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-1-oxide

A sulfoxide derivative with enhanced polarity.

Key Insight : The sulfoxide group increases solubility in polar solvents, whereas the target compound’s acetic acid group may favor salt formation .

Biological Activity

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 2-(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl)acetic acid

- Molecular Formula : C11H11NO3S

- Molecular Weight : 237.27 g/mol

- CAS Number : 17547-79-4

Research indicates that this compound may interact with various biological pathways:

- GABA Receptor Modulation : Similar compounds have been studied for their effects on GABA receptors. These receptors are crucial in mediating inhibitory neurotransmission in the central nervous system. The modulation of these receptors could provide insights into the compound's potential anxiolytic or sedative effects .

- Anti-inflammatory Properties : Some studies suggest that derivatives of benzothiazepine can exhibit anti-inflammatory activity. This could be relevant for conditions characterized by chronic inflammation .

- Antimicrobial Activity : Preliminary studies have indicated that benzothiazepine derivatives possess antimicrobial properties. This suggests potential applications in treating infections .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Investigated the GABAergic activity of related compounds and found significant anxiolytic effects in animal models. |

| Study B (2021) | Reported anti-inflammatory effects in vitro, suggesting a mechanism involving cytokine modulation. |

| Study C (2022) | Demonstrated antimicrobial activity against Gram-positive bacteria in laboratory settings. |

Pharmacological Applications

The pharmacological implications of this compound are diverse:

- Neurological Disorders : Due to its interaction with GABA receptors, it may serve as a candidate for treating anxiety disorders and epilepsy.

- Inflammatory Diseases : Its anti-inflammatory properties could make it useful in managing conditions like arthritis or inflammatory bowel disease.

- Infectious Diseases : With its antimicrobial activity, it holds promise for developing new antibiotics or adjunct therapies for resistant infections.

Safety and Toxicology

While the compound shows promise in various biological activities, safety assessments are crucial. Initial safety data indicate that it may cause irritation if ingested or if it comes into contact with skin or eyes . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursor thiazepine derivatives followed by acetylation. For example, analogous benzothiazepines like Diltiazem are synthesized via rhodium-iodine catalyzed carbonylation of methanol intermediates . Optimization includes adjusting reaction temperature (e.g., 45–60°C), solvent polarity (e.g., hexane/EtOH mixtures), and catalysts (e.g., Rh/I2) to improve yields above 90% .

Q. How is the compound structurally characterized using spectroscopic and crystallographic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry. For instance, <sup>1</sup>H NMR in DMSO-<i>d</i>6 resolves methoxy groups (δ 3.76–3.86 ppm) and aromatic protons (δ 6.96–7.29 ppm) . X-ray crystallography (e.g., P21-042 crystal structure) confirms spatial arrangement, with bond angles and torsion angles matching benzothiazepine scaffolds .

Q. What analytical methods are recommended for purity assessment and impurity profiling?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) separates impurities like Imp. B (CAS: 87447-47-0) and Imp. D (CAS: 130606-60-9), which lack dimethylaminoethyl or methoxy substituents . Mass spectrometry (MS) confirms molecular ions (e.g., m/z 414.5 for the parent compound) .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the calcium channel-blocking activity of this compound?

- Methodological Answer : Isolated vascular smooth muscle assays measure dose-dependent inhibition of calcium influx (IC50 values). For analogs like Diltiazem, IC50 ranges from 0.1–1.0 µM in coronary artery preparations . Patch-clamp electrophysiology on myocardial cells quantifies L-type channel inhibition .

Q. How do structural modifications at the 3-acetoxy or 4-methoxyphenyl positions alter pharmacokinetics?

- Methodological Answer : Removing the 4-methoxyphenyl group (as in Imp. B) reduces plasma protein binding by 40%, while substituting the acetate with a methyl group increases logP by 0.5, enhancing blood-brain barrier permeability . Pharmacokinetic studies in rodents show t1/2 elongation from 3.5 to 6.2 hours with halogenated analogs .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to CYP3A4 active sites. The 4-oxo group forms hydrogen bonds with heme iron, while the benzothiazepine ring occupies hydrophobic pockets. In vitro microsomal assays validate metabolism rates (e.g., 6β-hydroxylation) .

Q. What crystallographic methods resolve discrepancies in stereochemical assignments?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves the (2S,3S) configuration. Anomalous dispersion effects differentiate enantiomers, with R-factors < 0.05 for high confidence .

Q. How does the compound’s pKa influence its solubility and formulation strategies?

- Methodological Answer : The pKa of 8.06 (predicted via potentiometric titration) indicates poor solubility at physiological pH. Nanoemulsions (e.g., Tween-80/PEG 400) or microneedle transdermal systems improve bioavailability by 2.5-fold compared to oral administration .

Data Contradictions and Resolutions

Q. How should researchers address discrepancies in reported molecular weights (e.g., 414.52 vs. 450.98)?

- Resolution : Molecular weight variations arise from salt forms (e.g., free base vs. hydrochloride). The free base has Mw 414.52 (C22H26N2O4S), while the hydrochloride salt (CAS: 33286-22-5) has Mw 450.98 due to HCl addition .

Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H15NO3S | |

| pKa | 8.06 | |

| LogP (Predicted) | 2.1 | |

| Solubility in Water (25°C) | 0.12 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.